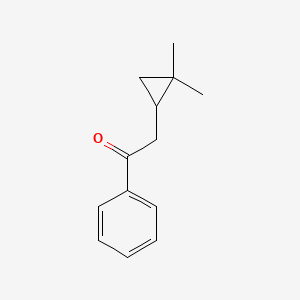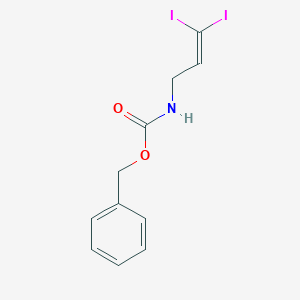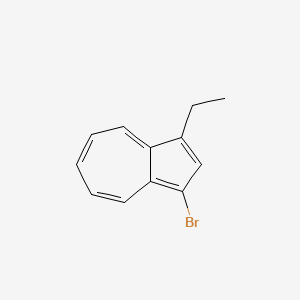
Azulene, 1-bromo-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1-bromo-3-ethyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties. Azulene itself is characterized by its deep blue color, which is unusual for hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-ethyl-azulene typically involves the bromination of 3-ethyl-azulene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 1-bromo-3-ethyl-azulene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding azulene derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 3-ethyl-azulene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
- Substitution reactions yield various azulene derivatives depending on the nucleophile used.
- Oxidation reactions produce azulene ketones or carboxylic acids.
- Reduction reactions regenerate 3-ethyl-azulene .
Wissenschaftliche Forschungsanwendungen
1-bromo-3-ethyl-azulene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties
Wirkmechanismus
The mechanism by which 1-bromo-3-ethyl-azulene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . This suggests that 1-bromo-3-ethyl-azulene may exert anti-inflammatory effects through a similar mechanism.
Vergleich Mit ähnlichen Verbindungen
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and found in chamomile oil.
Egualen: A sodium salt of 3-ethyl-7-propan-2-yl-azulene-1-sulfonic acid used in the treatment of gastric ulcers
Uniqueness: 1-bromo-3-ethyl-azulene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
823788-65-4 |
|---|---|
Molekularformel |
C12H11Br |
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
1-bromo-3-ethylazulene |
InChI |
InChI=1S/C12H11Br/c1-2-9-8-12(13)11-7-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
BBVDWSGUZINYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C2C1=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


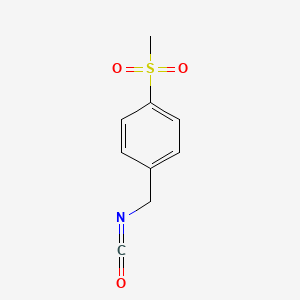

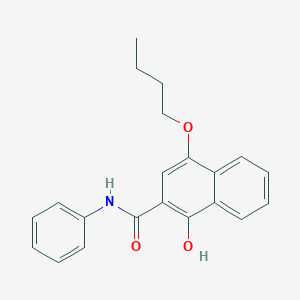
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
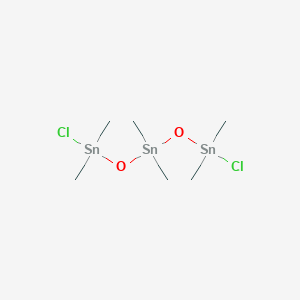
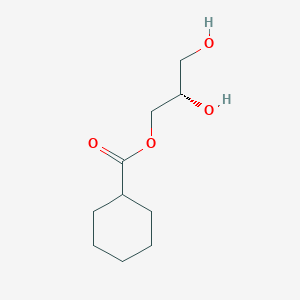
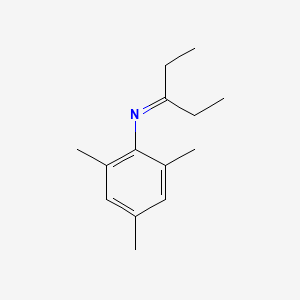
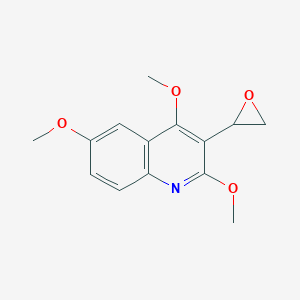
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
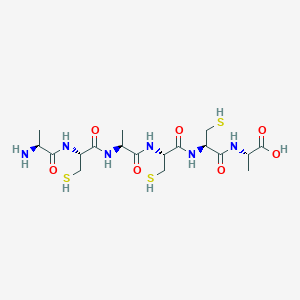
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
